molecular formula C18H19NO3 B2970424 (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-2-yl)acrylamide CAS No. 2035008-10-5

(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-2-yl)acrylamide

Cat. No. B2970424
CAS RN: 2035008-10-5
M. Wt: 297.354
InChI Key: ABJKBPYKZFOFDT-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-2-yl)acrylamide, also known as DBF, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. DBF is a synthetic small molecule that belongs to the class of acrylamides and is characterized by a unique chemical structure that makes it an attractive target for drug discovery.

Scientific Research Applications

Mitigation of Toxic Compounds in Food

The study by Anese et al. (2013) reviews interventions to mitigate the presence of acrylamide and furanic compounds in food. Technological measures, including the use of asparaginase and thermal input reduction, are discussed extensively, which could relate to the broader chemical family to which the given compound belongs, indicating its potential applicability in improving food safety and quality (Anese, Manzocco, Calligaris, & Nicoli, 2013).

Synthetic Strategies for Complex Molecules

Research on synthesizing complex molecules, such as the work by Srinivas, Sharma, and Ramana (2017), explores base-mediated transformations of benzofuran derivatives, demonstrating methods for constructing diverse molecular architectures. This study's methodologies could be applicable for synthesizing or modifying compounds like "(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-2-yl)acrylamide" for various research applications (Srinivas, Sharma, & Ramana, 2017).

properties

IUPAC Name

(E)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13(19-18(20)7-5-16-3-2-9-21-16)11-14-4-6-17-15(12-14)8-10-22-17/h2-7,9,12-13H,8,10-11H2,1H3,(H,19,20)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJKBPYKZFOFDT-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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